

Technical Support Center: SR-0813 In Vivo Animal Studies

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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ENL/AF9 YEATS domain inhibitor, **SR-0813**, in in vivo animal studies. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using **SR-0813** in animal models.

Issue	Potential Cause	Troubleshooting Steps & Solutions
Lack of In Vivo Efficacy Despite Potent In Vitro Activity	Rapid Metabolism: SR-0813 is rapidly metabolized by mouse liver microsomes, with a reported half-life of 9.3 minutes. [1] [2] This is a significant barrier to achieving therapeutic concentrations in vivo.	1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of SR-0813 in plasma and target tissues over time. This will confirm if the compound is being cleared too rapidly. 2. Alternative Dosing Strategies: Consider continuous infusion via osmotic pumps to maintain a steady-state concentration. However, the feasibility of this approach depends on the required therapeutic concentration and the compound's stability in solution. 3. Use of Analogs: Investigate the use of structurally related ENL YEATS inhibitors with improved pharmacokinetic profiles, such as TDI-11055, which has demonstrated in vivo efficacy. [3]
Poor Bioavailability: The oral bioavailability of SR-0813 has not been extensively reported, but issues with solubility or absorption could limit its systemic exposure.	1. Formulation Optimization: For oral administration, consider formulating SR-0813 in a vehicle that enhances its solubility and absorption. For parenteral routes, ensure complete dissolution and stability in the chosen vehicle. 2. Alternative Administration	

Routes: Explore administration routes that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. However, rapid clearance will likely still be a major issue.

Inconsistent Results Between Animals

Inter-animal Variability in Metabolism: There can be significant differences in drug metabolism between individual animals.[\[4\]](#)

1. Increase Sample Size: A larger cohort of animals can help to account for individual variability. 2. Monitor Animal Health: Closely monitor animals for any signs of toxicity or adverse effects that might influence the experimental outcome.[\[4\]](#)

Off-Target Effects at Higher Doses

Lack of Selectivity at High Concentrations: While SR-0813 is highly selective for ENL/AF9 YEATS domains at 1 μ M, higher concentrations (e.g., 10 μ M) have been shown to impact SREBP target genes, which is considered an off-target effect.[\[1\]](#)

1. Dose-Response Studies: Perform a thorough dose-response study to identify the minimum effective dose that retains on-target activity without inducing off-target effects.[\[5\]](#) 2. Biomarker Analysis: Analyze the expression of known ENL target genes (e.g., HOXA9, MEIS1, MYC) and potential off-target genes to confirm on-target engagement and selectivity at the chosen dose.
[\[1\]](#)[\[6\]](#)[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge of using **SR-0813** in in vivo animal studies?

A1: The most significant challenge is its rapid metabolism by mouse liver microsomes, with a very short half-life of approximately 9.3 minutes.^{[1][2]} This rapid clearance makes it difficult to maintain therapeutic concentrations in animal models, which has prohibited the extension of its in vitro findings to in vivo settings.^{[1][2]}

Q2: What is the mechanism of action of **SR-0813**?

A2: **SR-0813** is a potent and selective inhibitor of the ENL (Eleven-Nineteen Leukemia) and AF9 YEATS domains.^{[1][8][9]} The YEATS domain is a reader of histone acetylation, and by inhibiting it, **SR-0813** displaces ENL from chromatin.^[1] This leads to the suppression of ENL target genes, many of which are proto-oncogenes involved in acute leukemia, such as HOXA9, MEIS1, and MYC.^{[1][6][7]}

Q3: What are the recommended in vitro concentrations for **SR-0813**?

A3: For studying ENL-dependent leukemia biology in cell culture, a concentration of 1 μM is recommended to ensure selective suppression of ENL target genes while avoiding off-target effects on SREBP targets that can be observed at higher concentrations like 10 μM .^[1]

Q4: Are there any known off-targets for **SR-0813**?

A4: **SR-0813** is highly selective for ENL/AF9 YEATS domains.^[1] However, at concentrations of 10 μM , it has been shown to affect SREBP target genes.^[1] It also binds to the kinase YSK4 (MAP3K19), but with a much lower affinity ($K_d = 3.5 \mu\text{M}$) compared to the ENL YEATS domain ($K_d = 30 \text{ nM}$).^[2]

Q5: What are some alternative compounds to **SR-0813** for in vivo studies?

A5: Due to the pharmacokinetic limitations of **SR-0813**, researchers have developed other ENL YEATS inhibitors with improved properties for in vivo use. One such example is TDI-11055, which has demonstrated in vivo efficacy in murine models of AML.^[3]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of **SR-0813**

Target	Assay	Value	Reference
ENL YEATS Domain	IC50 (HTRF)	25 nM	[1][6][7][8]
ENL YEATS Domain	EC50 (CETSA)	205 nM	[1][8]
ENL YEATS Domain	Kd (SPR)	30 nM	[1]
AF9 YEATS Domain	IC50 (HTRF)	311 nM	[1][8]
AF9 YEATS Domain	EC50 (CETSA)	76 nM	[1][8]
YSK4 (MAP3K19)	Kd	3.5 μ M	[2]

Table 2: In Vitro Metabolic Stability of **SR-0813**

Species	System	Half-life (t1/2)	Reference
Mouse	Liver Microsomes	9.3 minutes	[1][2]

Experimental Protocols

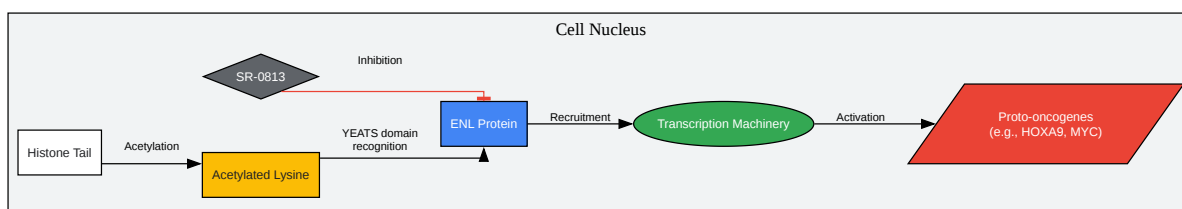
Protocol 1: In Vitro ENL Target Gene Expression Analysis

- Cell Culture: Culture MLL-fusion leukemia cell lines (e.g., MV4;11, MOLM-13) under standard conditions.
- Treatment: Treat cells with **SR-0813** at a final concentration of 1 μ M or a vehicle control (e.g., DMSO) for 4, 24, 48, and 72 hours.
- RNA Extraction: Harvest cells and extract total RNA using a suitable kit.
- qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of ENL target genes (HOXA9, MEIS1, MYC) and a housekeeping gene for normalization.
- Data Analysis: Calculate the relative gene expression changes in **SR-0813** treated cells compared to the vehicle control.[1]

Protocol 2: Chromatin Immunoprecipitation (ChIP) for ENL Occupancy

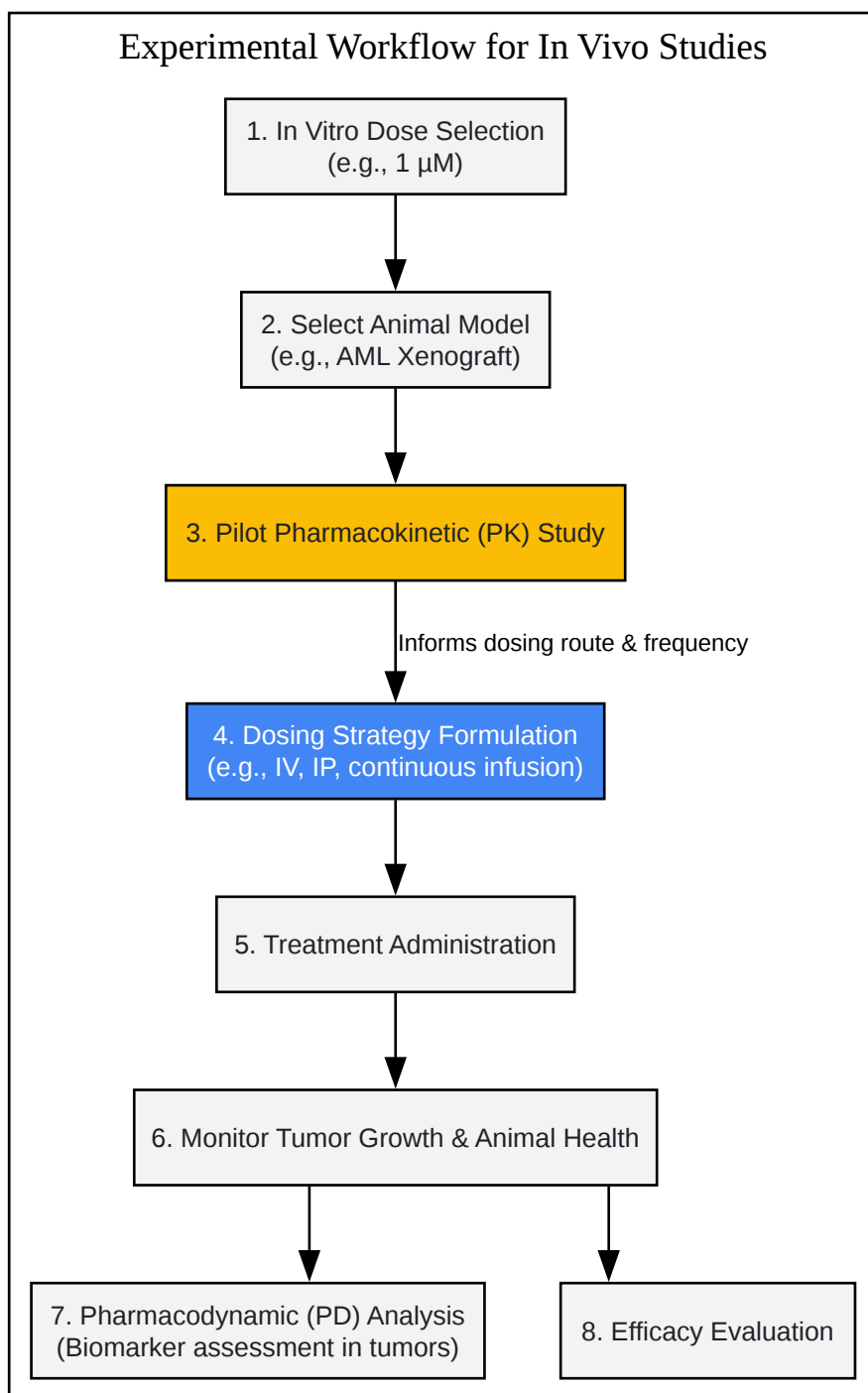
- Cell Treatment: Treat MV4;11 cells with 1 μ M **SR-0813** or DMSO for 4 hours.
- Cross-linking: Cross-link proteins to DNA with formaldehyde.
- Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with an anti-ENL antibody or an IgG control overnight.
- Washes and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and then elute the chromatin.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
- qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of specific genomic regions known to be bound by ENL (e.g., HOXA10 gene body, MYB promoter).^[1]

Visualizations



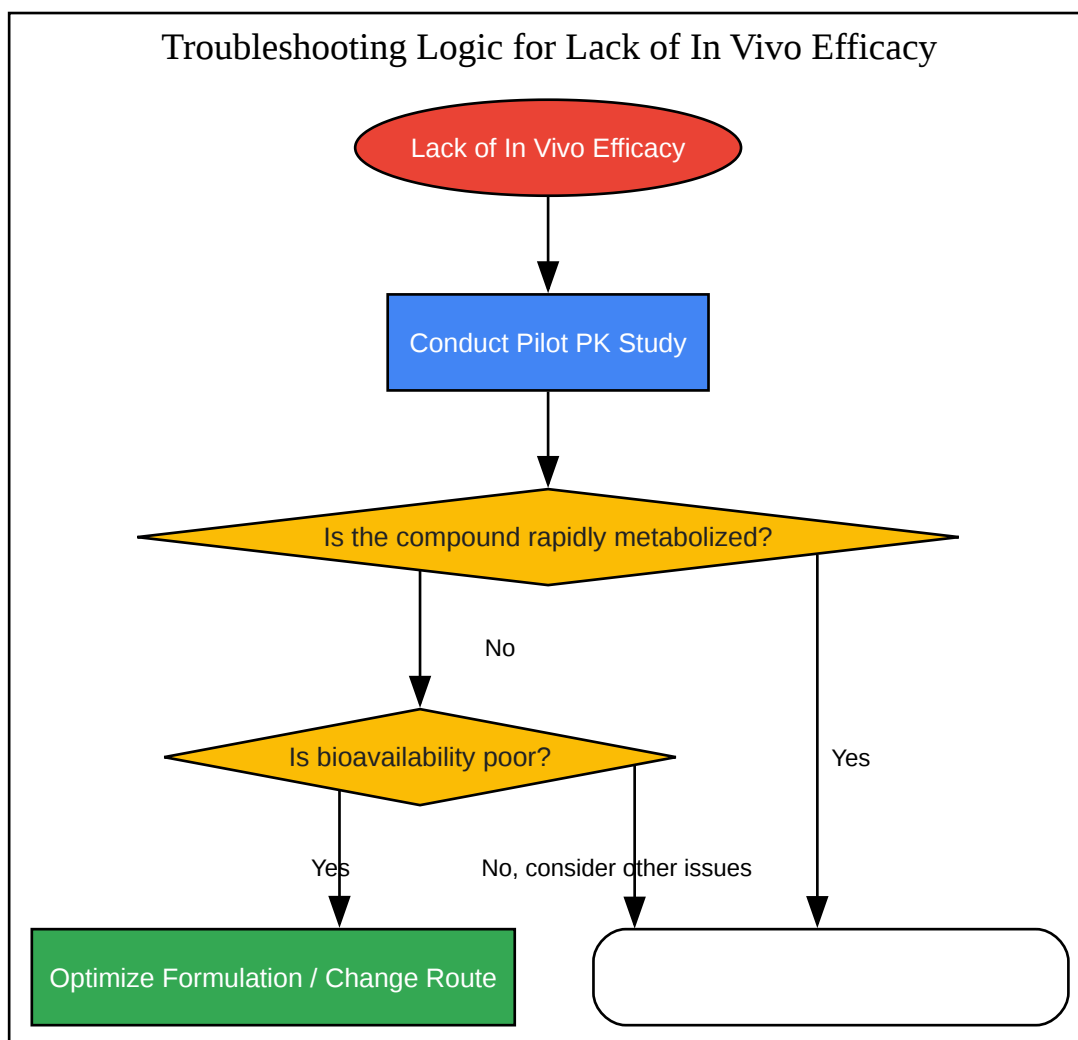
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Caption: Mechanism of action of **SR-0813** in inhibiting the ENL signaling pathway.



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Caption: A general experimental workflow for in vivo studies with **SR-0813**.



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Caption: A logical diagram for troubleshooting the lack of in vivo efficacy of **SR-0813**.

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